molecular formula C7H6Cl2F3N B6254912 3-chloro-2-(trifluoromethyl)aniline hydrochloride CAS No. 1007455-51-7

3-chloro-2-(trifluoromethyl)aniline hydrochloride

Cat. No.: B6254912
CAS No.: 1007455-51-7
M. Wt: 232
InChI Key:
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Description

3-chloro-2-(trifluoromethyl)aniline hydrochloride: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group and a trifluoromethyl group attached to an aniline ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by reduction to form the amine, and finally, the introduction of the chloro and trifluoromethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-chloro-2-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding nitro compounds.

    Reduction: Reduction reactions can convert nitro groups back to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield nitro derivatives, while substitution reactions can produce various halogenated or alkylated aniline derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-chloro-2-(trifluoromethyl)aniline hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new organic compounds and materials.

Biology and Medicine: Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its chemical properties make it suitable for various applications, including as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-chloro-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its ability to bind to enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease processes, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

  • 2-chloro-5-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)aniline
  • 2-(trifluoromethyl)aniline

Comparison: Compared to these similar compounds, 3-chloro-2-(trifluoromethyl)aniline hydrochloride is unique due to the specific positioning of the chloro and trifluoromethyl groups on the aniline ring. This unique arrangement can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

1007455-51-7

Molecular Formula

C7H6Cl2F3N

Molecular Weight

232

Purity

95

Origin of Product

United States

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